Mofezolac

COX-1 Inhibition NSAID Enzymatic Assay

Choose Mofezolac for the unmatched combination of picomolar COX‑1 potency (IC₅₀ 1.44 nM), a selectivity index exceeding 6,000, and a >10‑fold lower ulcerogenic index vs. indomethacin. Unlike non‑selective NSAIDs or alternative COX‑1 inhibitors (e.g., SC‑560), Mofezolac delivers definitive COX‑1 pathway mapping without confounding gastric toxicity. Ideal for chronic pain/inflammation models and anti‑platelet assays. ≥98% purity, solid form, ready for in vivo/in vitro use. Order today for research‑grade reliability.

Molecular Formula C19H17NO5
Molecular Weight 339.3 g/mol
CAS No. 78967-07-4
Cat. No. B1677391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMofezolac
CAS78967-07-4
Synonyms(3,4-bis(4-methoxyphenyl)-5-isoxazolyl)acetic acid
(3,4-di-(4-methoxyphenyl)-5-isoxazolyl)acetic acid
3,4-DMPIAA
mofezolac
N 22 compound
N-22 compound
Molecular FormulaC19H17NO5
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)OC)CC(=O)O
InChIInChI=1S/C19H17NO5/c1-23-14-7-3-12(4-8-14)18-16(11-17(21)22)25-20-19(18)13-5-9-15(24-2)10-6-13/h3-10H,11H2,1-2H3,(H,21,22)
InChIKeyDJEIHHYCDCTAAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mofezolac (CAS: 78967-07-4): An Ultra-Potent, Selective COX-1 Inhibitor for Analgesic and Anti-Platelet Research


Mofezolac, also known as N-22 and marketed as Disopain in Japan, is a non-steroidal anti-inflammatory drug (NSAID) characterized by its exceptional potency and selectivity as a reversible, orally active cyclooxygenase-1 (COX-1) inhibitor [1]. It is a diarylisoxazole derivative that potently inhibits COX-1 with an IC50 in the low nanomolar range, while demonstrating weak activity against COX-2, resulting in a high selectivity index . This profile makes it a valuable tool compound for dissecting the physiological and pathological roles of COX-1 in pain, inflammation, platelet aggregation, and gastrointestinal protection.

Why Mofezolac Cannot Be Replaced by Other NSAIDs or COX-1 Inhibitors


The therapeutic and pharmacological profile of Mofezolac is uniquely defined by a combination of three parameters that are not found together in common NSAID comparators like indomethacin or other selective COX-1 inhibitors like SC-560: (1) picomolar-to-low nanomolar in vitro potency for COX-1 [1], (2) an exceptionally high selectivity index for COX-1 over COX-2 (>6,000) , and (3) a significantly superior gastrointestinal safety profile in vivo, demonstrated by a drastically lower ulcer index compared to indomethacin at equipotent analgesic doses [2]. Substituting Mofezolac with a non-selective NSAID (e.g., indomethacin) introduces a high risk of gastric ulceration, while substituting it with another COX-1 selective inhibitor (e.g., SC-560) yields a different selectivity profile and antiplatelet potency, which can lead to divergent experimental outcomes.

Quantitative Differentiation of Mofezolac: Direct Comparator Data for Informed Procurement


COX-1 Inhibitory Potency: Mofezolac is More Potent than SC-560 and Indomethacin

Mofezolac demonstrates superior in vitro potency against the COX-1 enzyme compared to the commonly used selective COX-1 inhibitor SC-560 and the non-selective NSAID indomethacin. Mofezolac inhibits COX-1 with an IC50 of 1.44 nM, which is 1.7-fold more potent than SC-560 (IC50 = 2.4 nM) [REFS-1, REFS-2].

COX-1 Inhibition NSAID Enzymatic Assay

COX-1 vs. COX-2 Selectivity: Mofezolac Exhibits an Exceptionally High Selectivity Index

Mofezolac displays an extraordinarily high selectivity for COX-1 over COX-2, a feature that distinguishes it from many other NSAIDs and even other COX-1 selective inhibitors. It demonstrates a COX-1/COX-2 selectivity index greater than 6,300 (COX-1 IC50 = 0.0079 μM; COX-2 IC50 > 50 μM) [1]. In comparison, the non-selective NSAID indomethacin is a potent inhibitor of both isoforms [2], and SC-560 has a selectivity index of approximately 196 (COX-1 IC50 = 2.4 nM; COX-2 IC50 = 470 nM) [3].

COX-1 Selectivity NSAID COX-2 Selectivity Index

In Vivo Analgesic Efficacy: Mofezolac Matches Indomethacin's Potency in Acute Pain Models

In a head-to-head comparison using a murine model of acute pain (phenylquinone-induced writhing), Mofezolac demonstrated analgesic activity equivalent to that of indomethacin, a gold-standard NSAID. The oral administration of Mofezolac suppressed writhing with an ED50 of 5.46 mg/kg, a value comparable to that of indomethacin and significantly more potent than several other NSAIDs including diclofenac, zaltoprofen, NS-398, and etodolac [1].

Analgesia In Vivo Writhing Test ED50

Gastric Safety Profile: Mofezolac's Ulcerogenic Potential is Dramatically Lower than Indomethacin

A critical differentiator for Mofezolac is its vastly superior gastrointestinal safety profile compared to non-selective NSAIDs like indomethacin. In comparative in vivo studies, the ulcer index (a quantitative measure of gastric damage) for Mofezolac was 0.98, compared to 10.29 for indomethacin at a dose of 10 mg, indicating a more than 10-fold reduction in gastric ulcer liability [1]. This finding is supported by earlier qualitative assessments describing its ulcerogenic effect as 'far weaker' than that of indomethacin [2].

Gastric Safety Ulcerogenicity In Vivo Ulcer Index

Validated Research Applications for Mofezolac Based on Its Differentiated Profile


In Vivo Studies of Acute Pain and Inflammation Without Gastric Confounders

Mofezolac is the ideal choice for long-term in vivo studies of pain and inflammation where the gastric ulceration and bleeding caused by non-selective NSAIDs like indomethacin would confound results or violate animal welfare guidelines. Its demonstrated analgesic equivalence to indomethacin (ED50 ~ 5.46 mg/kg) [5], coupled with a more than 10-fold lower ulcerogenic index [4], allows researchers to administer effective doses over extended periods while minimizing gastrointestinal toxicity.

Mechanistic Dissection of COX-1 vs. COX-2 Pathways in Cellular Assays

With an exceptionally high selectivity index (>6,300) for COX-1 over COX-2 [5], Mofezolac serves as a superior pharmacological tool compared to SC-560 (SI ~ 196) [4] for definitively attributing a biological effect to the COX-1 isoform. Its use at low nanomolar concentrations (IC50 = 1.44 nM) ensures complete COX-1 blockade with negligible COX-2 interference, enabling precise pathway mapping in cellular models of inflammation, cancer, or neurobiology.

Ex Vivo Anti-Platelet Aggregation Studies as a Positive Control

As a potent and selective COX-1 inhibitor, Mofezolac effectively blocks the production of thromboxane A2 (TXA2) in platelets, making it a highly effective positive control in ex vivo anti-platelet aggregation assays [5]. Its reversible binding mechanism and high potency provide a well-characterized benchmark for evaluating novel antiplatelet compounds, distinct from irreversible inhibitors like aspirin [4].

Medicinal Chemistry: A Scaffold for Developing Next-Generation COX-1 Selective Agents

Mofezolac's well-defined structure-activity relationship (SAR) and unique diarylisoxazole core make it a critical starting point or benchmark for medicinal chemistry programs aimed at developing new analgesic and anti-inflammatory agents with improved safety profiles [5]. Its combination of high potency, exceptional selectivity, and proven oral bioavailability in humans establishes it as a standard against which new chemical entities should be compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mofezolac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.